4,4-Dimethoxybutanenitrile

Description

The exact mass of the compound 4,4-Dimethoxybutyronitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

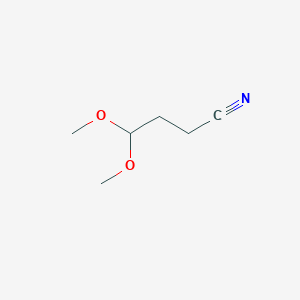

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-8-6(9-2)4-3-5-7/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHNCGVHPLDMRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065796 | |

| Record name | Butanenitrile, 4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14618-78-1 | |

| Record name | 4,4-Dimethoxybutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethoxybutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethoxybutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHOXYBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3WU6C9R93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4,4-Dimethoxybutanenitrile (CAS: 14618-78-1)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for this compound, a versatile intermediate in organic synthesis.

Chemical Identity and Physical Properties

This compound, also known as 3-cyanopropionaldehyde dimethyl acetal, is a clear, colorless to light yellow liquid.[1][2] It is a bifunctional molecule containing both a nitrile group and a protected aldehyde in the form of a dimethyl acetal. This structure makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14618-78-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₁NO₂ | [1][3][4] |

| Molecular Weight | 129.16 g/mol | [3][4] |

| Physical Form | Liquid | [1][2] |

| Appearance | Colorless to light yellow/orange | [1][2] |

| Melting Point | -119.1 °C | [1][2] |

| Boiling Point | 90-91 °C at 14 mmHg91-95 °C at 10 Torr201.4 °C at 760 mmHg | [1][2][4][5] |

| Density | 0.992 g/mL at 25 °C0.992 g/cm³ at 23 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.419 | [1][2] |

| Flash Point | 193 °F (89.4 °C) | [1][2][5] |

| Vapor Pressure | 0.309 mmHg at 25 °C | [2] |

| Water Solubility | Soluble | [1][2] |

| InChI Key | XJHNCGVHPLDMRK-UHFFFAOYSA-N | [3][4] |

| SMILES | COC(CCC#N)OC | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.

Table 2: Spectroscopic Data for this compound

| Technique | Data Availability and Source |

| ¹H NMR | Available on PubChem.[3] |

| Mass Spectrometry (GC-MS) | Available on PubChem.[3] |

| Infrared (IR) Spectroscopy | Available on PubChem (FTIR, ATR-IR).[3] |

| Raman Spectroscopy | Available on PubChem.[3] |

Experimental Protocols: While specific experimental conditions for acquiring the referenced spectra are not detailed in the search results, standard protocols for these techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are typically recorded on a spectrometer (e.g., 300 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be recorded as a neat thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[3]

-

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating ions.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, its synthesis would logically start from a precursor containing a γ-cyanobutyraldehyde structure, which is then protected as a dimethyl acetal.

A related compound, 4,4-dimethoxybutyl chloride, is synthesized from γ-butyrolactone. This suggests a possible synthetic pathway could involve the conversion of a suitable starting material to a cyano-aldehyde, followed by acetal formation.

Caption: A generalized workflow for the synthesis of this compound.

Reactivity: this compound is noted as a reagent in the stereoselective preparation of aziridines.[1] The nitrile group can undergo various transformations, while the acetal group serves as a stable protecting group for the aldehyde, which can be deprotected under acidic conditions when needed. This dual functionality allows for sequential chemical modifications at different parts of the molecule.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various target molecules. While direct applications in signaling pathways are not documented, its utility lies in providing a four-carbon chain with reactive handles at both ends.

-

Pharmaceutical Intermediates: The structural motif of this compound is found in the precursors to important pharmaceuticals. For instance, the related 4,4-dimethoxybutyl chloride is a key intermediate in the synthesis of the anti-migraine drug Sumatriptan. The related ketone, 4,4-dimethoxy-2-butanone, is an important intermediate for the anti-AIDS drug Nevirapine and the sulfonamide antibiotic Sulfamethazine.[6]

-

Heterocyclic Synthesis: The combination of a nitrile and a protected aldehyde makes this compound a suitable precursor for various heterocyclic systems.

-

Fine Chemicals: It is also used in the synthesis of other fine chemicals, including herbicides and materials for coatings.[6]

Caption: Applications of this compound and related compounds.

Safety and Handling

This compound is classified as hazardous.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate safety precautions must be taken when handling this chemical.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | [3] | |

| Hazard Statements | H302 | Harmful if swallowed. | [3] |

| H312 | Harmful in contact with skin. | [3] | |

| H332 | Harmful if inhaled. | [3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

| P264 | Wash skin thoroughly after handling. | [3] | |

| P270 | Do not eat, drink or smoke when using this product. | [3] | |

| P271 | Use only outdoors or in a well-ventilated area. | [3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] | |

| P301+P317 | IF SWALLOWED: Get medical help. | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] | |

| P317 | Get medical help. | [3] | |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | [3] | |

| P330 | Rinse mouth. | [3] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | [3] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][7]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place. The recommended storage temperature is room temperature or 2-8°C.[1]

References

- 1. 14618-78-1 | CAS DataBase [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Butanenitrile,4,4-dimethoxy-;14618-78-1 [axsyn.com]

- 6. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

In-depth 1H NMR Spectral Analysis of 3-Cyanopropionaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-cyanopropionaldehyde dimethyl acetal, a versatile building block in organic synthesis. This document outlines the structural determination through spectral data, a standardized experimental protocol for data acquisition, and a logical visualization of the proton environments within the molecule.

Molecular Structure and Proton Environments

3-Cyanopropionaldehyde dimethyl acetal, also known as 4,4-dimethoxybutanenitrile, possesses a straightforward aliphatic structure with distinct proton environments that are readily distinguishable by 1H NMR spectroscopy. The key to interpreting its spectrum lies in understanding the electronic environment of each proton, which dictates its chemical shift, and the number of neighboring protons, which determines the signal's multiplicity through spin-spin coupling.

The structure features a nitrile group at one end of a propyl chain and a dimethyl acetal group at the other. This arrangement leads to four unique proton signals, which will be discussed in detail in the data analysis section.

1H NMR Data Presentation

The 1H NMR spectral data for 3-cyanopropionaldehyde dimethyl acetal is summarized in the table below. The spectrum was acquired on a 300 MHz instrument.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-4 | 4.45 | Triplet (t) | 1H | 5.6 |

| H-3 | 1.95 | Quartet (q) | 2H | 6.8 |

| H-2 | 2.45 | Triplet (t) | 2H | 7.2 |

| -OCH₃ | 3.32 | Singlet (s) | 6H | N/A |

Detailed Spectral Analysis

The 1H NMR spectrum of 3-cyanopropionaldehyde dimethyl acetal presents four distinct signals, each corresponding to a unique set of protons in the molecule.

-

The Methine Proton (H-4): The signal furthest downfield at 4.45 ppm is a triplet, which is attributed to the methine proton of the acetal group (H-4). Its downfield shift is a direct result of the deshielding effect of the two adjacent oxygen atoms. The triplet multiplicity arises from the coupling with the two neighboring methylene protons at the H-3 position, with a coupling constant (J) of 5.6 Hz.

-

The Methoxy Protons (-OCH₃): A sharp singlet is observed at 3.32 ppm . This signal integrates to six protons and corresponds to the two equivalent methoxy groups of the acetal. The singlet multiplicity indicates that these protons have no adjacent proton neighbors to couple with.

-

The Methylene Protons Adjacent to the Nitrile (H-2): The signal at 2.45 ppm is a triplet corresponding to the two protons of the methylene group adjacent to the electron-withdrawing nitrile group (H-2). The deshielding effect of the nitrile group shifts this signal downfield relative to a standard alkane methylene group. The triplet splitting pattern is due to coupling with the two adjacent protons at the H-3 position, with a coupling constant of 7.2 Hz.

-

The Central Methylene Protons (H-3): The most upfield signal at 1.95 ppm is a quartet and represents the two protons of the central methylene group (H-3). This signal is split into a quartet due to coupling with the methine proton at H-4 on one side and the two methylene protons at H-2 on the other. The observed quartet multiplicity is a result of the combined coupling effects.

Experimental Protocol: 1H NMR Spectroscopy

The following is a generalized protocol for the acquisition of a 1H NMR spectrum for a small organic molecule like 3-cyanopropionaldehyde dimethyl acetal.

1. Sample Preparation:

- Dissolve 5-10 mg of 3-cyanopropionaldehyde dimethyl acetal in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides a reference signal at 0 ppm.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

- The data presented was acquired on a 300 MHz NMR spectrometer.

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

- Acquire the 1H NMR spectrum using a standard pulse sequence.

- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8-16 scans are usually sufficient.

- Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

4. Data Processing:

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

- Integrate the area under each peak to determine the relative number of protons each signal represents.

- Analyze the multiplicity and measure the coupling constants for each signal.

Visualization of Proton Environments and Couplings

The following diagram, generated using the DOT language, illustrates the structure of 3-cyanopropionaldehyde dimethyl acetal and the coupling relationships between the different proton environments.

Caption: Molecular structure and 1H NMR signal correlations.

Physical properties of 4,4-Dimethoxybutyronitrile (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 4,4-Dimethoxybutyronitrile, a compound of interest in various chemical and pharmaceutical research domains. The information presented herein is intended to support laboratory work, process development, and safety assessments.

Core Physical Properties

The boiling point and density are fundamental physical constants that are critical for the purification, handling, and characterization of 4,4-Dimethoxybutyronitrile. The experimentally determined values for this compound are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 90-91 °C | at 14 mm Hg[1][2] |

| Density | 0.992 g/mL | at 25 °C[1][2] |

Experimental Protocols

While the specific experimental details for the cited values for 4,4-Dimethoxybutyronitrile are found in the referenced literature, this section outlines the general and widely accepted methodologies for determining the boiling point and density of a liquid organic compound.

Determination of Boiling Point (Capillary Method)

A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method, often carried out in a Thiele tube.[3][4][5][6]

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath, typically a Thiele tube containing mineral oil, to ensure uniform heating.

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

Boiling Point Identification: As the temperature approaches the boiling point of the liquid, the vapor pressure of the sample will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles emerging from the capillary tube. The temperature at which this vigorous bubbling occurs is recorded.

-

Confirmation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is also recorded as the boiling point. The mean of these two temperatures can be taken as the final boiling point.

Determination of Density (Gravimetric Method)

The density of a liquid can be accurately determined by measuring the mass of a known volume of the substance.[1][7]

-

Apparatus: A calibrated volumetric flask or a pycnometer, and an analytical balance are required for this measurement. A graduated cylinder can be used for less precise measurements.

-

Mass of Empty Vessel: The mass of the clean and dry volumetric vessel (e.g., a 10 mL pycnometer) is accurately measured using an analytical balance.

-

Filling the Vessel: The vessel is filled with the liquid sample up to the calibration mark. Care is taken to avoid air bubbles.

-

Mass of Filled Vessel: The mass of the vessel containing the liquid is then measured.

-

Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel. The density is then calculated by dividing the mass of the liquid by its known volume.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound.

Caption: Workflow for Determining Physical Properties.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 4,4-Dimethoxybutanenitrile: An In-depth Technical Guide

This guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 4,4-Dimethoxybutanenitrile, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of the compound's spectroscopic characteristics.

Compound Overview

This compound , also known as cyanopropionaldehyde dimethyl acetal, is a nitrile compound with the chemical formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol .[1][2] Its structure consists of a butyronitrile backbone with two methoxy groups attached to the C4 position. This bifunctional nature makes it a valuable building block in organic synthesis.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its nitrile and acetal moieties.

| Wavenumber (cm⁻¹) | Functional Group | Characteristic Vibration | Reference |

| 2260 - 2240 | Nitrile (-C≡N) | C≡N stretch | [3] |

| 3000 - 2800 | Alkane (C-H) | C-H stretch | |

| 1465 | Methylene (-CH₂-) | C-H scissoring | [4] |

| 1125 - 1085 | Acetal (C-O) | C-O stretch |

Note: The precise peak positions can vary slightly based on the experimental conditions.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The provided data was obtained using an FTIR spectrometer with a capillary cell for a neat sample.[1]

Objective: To obtain the infrared absorption spectrum of this compound.

Apparatus and Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable capillary cell (e.g., NaCl or KBr plates)

-

Sample of this compound (liquid)

-

Pipette

Procedure:

-

Background Spectrum: A background spectrum of the empty IR beam path is recorded to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Preparation: A small drop of the neat (undiluted) this compound liquid is placed on one of the salt plates of the capillary cell. The second plate is carefully placed on top to create a thin liquid film.

-

Sample Analysis: The prepared capillary cell is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound. The resulting spectrum is then analyzed to identify the characteristic absorption peaks.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of this compound is presented below.

| m/z | Proposed Fragment Ion | Relative Intensity |

| 129 | [M]⁺ (Molecular Ion) | Low |

| 98 | [M - OCH₃]⁺ | Moderate |

| 75 | [CH(OCH₃)₂]⁺ | High (Base Peak) |

| 54 | [C₄H₆]⁺ | Moderate |

| 41 | [C₃H₅]⁺ | High |

Data is compiled from the NIST WebBook.[2][5][6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum was obtained using electron ionization, a common technique often coupled with gas chromatography for sample introduction.[5]

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Apparatus and Materials:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Helium gas (carrier gas)

-

Sample of this compound dissolved in a volatile solvent (e.g., dichloromethane)

-

Microsyringe

Procedure:

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the gas chromatograph. The sample is vaporized and carried onto the GC column by the helium carrier gas.

-

Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic fragment ions.

-

Mass Analysis: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

Proposed Mass Spectrometry Fragmentation Pathway

References

- 1. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-Dimethoxybutyronitrile [webbook.nist.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 4,4-Dimethoxybutyronitrile [webbook.nist.gov]

- 6. 4,4-Dimethoxybutyronitrile [webbook.nist.gov]

An In-depth Technical Guide to the Safety and Handling of 4,4-Dimethoxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,4-Dimethoxybutanenitrile (CAS No. 14618-78-1), a nitrile compound used in various chemical syntheses. The following sections detail the material's hazards, safe handling procedures, and emergency response protocols to ensure the safety of laboratory and research personnel.

Chemical Identification and Physical Properties

This compound, also known as 3-cyanopropionaldehyde dimethyl acetal, is a clear, colorless to light yellow or orange liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H11NO2 | [1][2][3][4][5] |

| Molar Mass | 129.16 g/mol | [1][2][3] |

| Appearance | Clear liquid | [1] |

| Color | Colorless to Light yellow to Light orange | [1] |

| Density | 0.992 g/mL at 25°C | [1][2] |

| Boiling Point | 90-91°C at 14 mmHg | [1][2] |

| Melting Point | -119.1°C | [1][2] |

| Flash Point | 193°F | [1] |

| Refractive Index | n20/D 1.419 | [1][2] |

| Water Solubility | Soluble in water | [1] |

| Vapor Pressure | 0.309 mmHg at 25°C | [1] |

Hazard Identification and Classification

This compound is classified as harmful and an irritant.[3] The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation.[3] Table 2 summarizes the GHS hazard classification.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | [3][6][7] |

| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin | [3][6] |

| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled | [3][6] |

| Skin irritation | Category 2 | H315: Causes skin irritation | [7] |

| Serious eye damage/eye irritation | Category 1 / Category 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | [7][8] |

| Skin sensitization | Sub-category 1B | H317: May cause an allergic skin reaction | [7] |

| Acute aquatic hazard | Category 3 | H402: Harmful to aquatic life | [7] |

The following diagram illustrates the logical relationship of safety precautions, from hazard identification to response.

Safe Handling and Storage

Proper handling and storage of this compound are crucial to minimize exposure risks.

3.1. Handling

Personnel should always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][7][9] Direct contact with skin, eyes, and clothing must be prevented.[8] Do not eat, drink, or smoke in areas where the chemical is handled, and wash hands thoroughly after use.[6][7]

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7][8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[6][7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

3.3. Storage

Store containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[8] Keep containers tightly closed when not in use.[8][9]

The diagram below outlines a general workflow for the safe handling of this compound.

Emergency Procedures

In case of exposure or a spill, immediate action is necessary.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. | [6][8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6][8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][9] |

4.1. Spills and Leaks

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[8] Prevent the spill from entering drains.[8] Absorb the spill with an inert material (e.g., sand, earth) and collect it for disposal in a suitable, labeled container.[8]

4.2. Firefighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire. Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9] Firefighters should wear self-contained breathing apparatus.[9]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound before handling the material.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4-Dimethoxybutyronitrile [webbook.nist.gov]

- 5. 4,4-Dimethoxybutyronitrile [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

In-Depth Technical Guide: GHS Hazard Profile of 4,4-Dimethoxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with 4,4-Dimethoxybutanenitrile (CAS No. 14618-78-1). The information herein is intended to support researchers, scientists, and professionals in drug development in making informed safety and handling decisions.

GHS Hazard Classification

This compound is classified under the GHS with the following hazard statements, signal word, and pictogram, indicating its potential for acute toxicity.[1]

Signal Word: Warning[1]

Pictogram:

Hazard Statements:

-

H302: Harmful if swallowed. [1]

-

H312: Harmful in contact with skin. [1]

-

H332: Harmful if inhaled. [1]

These classifications highlight the need for appropriate personal protective equipment (PPE) and engineering controls when handling this compound to prevent exposure through oral, dermal, and inhalation routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 90-91 °C at 14 mmHg | [3][4] |

| Density | 0.992 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.419 | [3][4] |

Quantitative Toxicity Data

The following table summarizes acute toxicity data for related aliphatic nitriles.

| Chemical | CAS No. | Route | Species | LD50/LC50 | Source |

| n-Butyronitrile | 109-74-0 | Oral | Rat | 50-300 mg/kg | |

| n-Butyronitrile | 109-74-0 | Dermal | Rabbit | 300-1000 mg/kg | |

| n-Butyronitrile | 109-74-0 | Inhalation | Mouse | 249 ppm (1-hour) | |

| Propionitrile | 107-12-0 | Inhalation | Mouse | 163 ppm (1-hour) |

Note: This data is for structurally related compounds and should be used for estimation purposes only. The actual toxicity of this compound may vary.

Experimental Protocols

The GHS hazard classifications for acute toxicity are typically determined through standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test is a classification into one of the GHS categories.

-

Animal Model: Typically, rats are used. Animals are fasted prior to dosing.

-

Procedure: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoint: The primary endpoint is mortality. The LD50 is estimated based on the observed mortality at different dose levels.

Acute Dermal Toxicity (OECD Guideline 402)

This method is used to determine the acute dermal toxicity of a substance.

-

Principle: The substance is applied to the skin of experimental animals in a single dose.

-

Animal Model: Rats, rabbits, or guinea pigs can be used. A small area of the animal's back is clipped free of fur.

-

Procedure: The test substance is applied uniformly over an area of at least 10% of the body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape. The exposure duration is 24 hours. Animals are observed for mortality and clinical signs for 14 days.

-

Endpoint: The dermal LD50 is determined from the mortality data.

Acute Inhalation Toxicity (OECD Guideline 403)

This method is used to determine the acute inhalation toxicity of a substance.

-

Principle: Animals are exposed to the test substance in the form of a gas, vapor, aerosol, or dust for a defined period.

-

Animal Model: Rats are the preferred species.

-

Procedure: The animals are placed in an inhalation chamber and exposed to the test substance at a series of concentrations for a standard duration of 4 hours. Observations for mortality and signs of toxicity are made during and after exposure for up to 14 days.

-

Endpoint: The LC50 (median lethal concentration) is determined.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the skin of an animal.

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure: The substance is applied to a small area of clipped skin and covered with a gauze patch. The exposure period is typically 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The degree of skin reaction is scored and evaluated to determine the irritant or corrosive potential.

Potential Mechanism of Toxicity and Signaling Pathway

The toxicity of many aliphatic nitriles is linked to their metabolism by the cytochrome P450 (CYP450) enzyme system, primarily in the liver. This metabolic process can lead to the release of a cyanide ion (CN-), which is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. Inhibition of this enzyme disrupts cellular respiration, leading to cellular hypoxia and, ultimately, cell death.

The following diagram illustrates the proposed metabolic pathway for the activation of aliphatic nitriles.

References

- 1. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Butyronitrile [cdc.gov]

- 3. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhalation toxicology of acute exposure to aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms and alternative names for 4,4-Dimethoxybutanenitrile

An In-depth Technical Guide to 4,4-Dimethoxybutanenitrile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document covers nomenclature, physicochemical properties, and relevant experimental methodologies, presenting data in a structured and accessible format.

Nomenclature: Synonyms and Identifiers

This compound is known by several alternative names and is cataloged under various chemical identifiers. Accurate identification is crucial for sourcing and regulatory compliance.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 14618-78-1[1] |

| Molecular Formula | C6H11NO2[1] |

| Molecular Weight | 129.16 g/mol [1] |

| InChI | InChI=1S/C6H11NO2/c1-8-6(9-2)4-3-5-7/h6H,3-4H2,1-2H3[1] |

| InChIKey | XJHNCGVHPLDMRK-UHFFFAOYSA-N[1] |

| SMILES | COC(CCC#N)OC[1] |

| EC Number | 238-658-8[1] |

| PubChem CID | 84558[1] |

A comprehensive list of common synonyms is provided below to facilitate literature searches and material procurement.

| Synonyms |

| 4,4-Dimethoxybutyronitrile[1] |

| Butanenitrile, 4,4-dimethoxy-[1] |

| Cyanopropionaldehyde dimethyl acetal[1] |

| 3-Cyanopropionaldehyde dimethyl acetal[1] |

| β-Cyanopropionaldehyde dimethylacetal[1] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These data are essential for designing experimental conditions, including reaction setups and purification procedures.

| Property | Value |

| Physical Form | Liquid |

| Appearance | Colorless to light yellow or light orange clear liquid |

| Density | 0.992 g/mL at 25°C (lit.) |

| Boiling Point | 90-91°C at 14 mmHg (lit.) |

| Refractive Index | n20/D 1.419 (lit.) |

| Flash Point | 193°F |

| Water Solubility | Soluble |

| Vapor Pressure | 0.309 mmHg at 25°C |

Role in Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the acetal group serves as a protected aldehyde. This dual functionality makes it a useful building block for more complex molecules. For instance, related structures like 4,4-dimethoxybutyl chloride are important for synthesizing 1,5- or 1,6-dicarbonyl compounds, which are precursors to five- and six-membered ring systems.

Experimental Protocols

Detailed experimental protocols are fundamental for reproducibility. Below is a representative methodology for the analysis of nitrile-containing compounds using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the identification and quantification of volatile and semi-volatile compounds.[2]

Protocol: GC-MS Analysis of this compound

Objective: To identify and quantify this compound in a sample matrix.

Materials:

-

Sample containing this compound

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Internal Standard (IS) solution (e.g., a deuterated analog or a compound with similar properties not present in the sample)

-

GC vials with caps

-

Microsyringe

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-WAX or similar)

-

Helium (carrier gas)

Procedure:

-

Sample Preparation:

-

Accurately weigh or measure the sample into a volumetric flask.

-

Dissolve and dilute the sample with the chosen solvent to a final concentration within the instrument's linear range.

-

Spike the solution with a known concentration of the internal standard.

-

Vortex the solution to ensure homogeneity.

-

Transfer an aliquot of the final solution into a GC vial for analysis.

-

-

Instrumental Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 220°C

-

Final hold: Hold at 220°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-200

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum. Key fragments for this molecule would be expected from the loss of methoxy groups and cleavage of the carbon chain.

-

Quantify the analyte by comparing the peak area of the analyte to that of the internal standard, using a pre-established calibration curve.

-

Visualizations

Diagrams are provided below to illustrate logical relationships and experimental workflows relevant to this compound.

Caption: Classification of identifiers and synonyms for this compound.

Caption: General experimental workflow for GC-MS analysis.

References

Interpreting the 13C NMR Spectrum of 3-Cyanopropionaldehyde Dimethyl Acetal: A Technical Guide

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-cyanopropionaldehyde dimethyl acetal, also known as 4,4-dimethoxybutyronitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted chemical shifts, provides a detailed experimental protocol for spectrum acquisition, and visualizes the molecular structure with corresponding carbon assignments.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of 3-cyanopropionaldehyde dimethyl acetal is predicted to exhibit five distinct signals, corresponding to the six carbon atoms in the molecule. The two methoxy carbons are chemically equivalent and therefore produce a single resonance. The predicted chemical shifts, based on established ranges for similar functional groups, are summarized in Table 1.[1]

Table 1: Predicted 13C NMR Chemical Shifts for 3-Cyanopropionaldehyde Dimethyl Acetal

| Carbon Atom | Label | Chemical Environment | Predicted Chemical Shift (δ) in ppm |

| 1 | C1 | Nitrile (-C≡N) | ~119.0 |

| 2 | C2 | Methylene (-CH2-CN) | ~14.5 |

| 3 | C3 | Methylene (-CH2-) | ~30.0 |

| 4 | C4 | Acetal (-CH(OCH3)2) | ~102.0 |

| 5, 6 | C5 | Methoxy (-OCH3) | ~53.0 |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Structural Assignment and Visualization

The assignment of each signal to a specific carbon atom is crucial for spectral interpretation. The molecular structure of 3-cyanopropionaldehyde dimethyl acetal with the corresponding carbon labels is presented below.

Interpretation of the Spectrum

The predicted 13C NMR spectrum can be interpreted as follows:

-

Downfield Region (δ > 100 ppm): The signals for the nitrile carbon (C1) and the acetal carbon (C4) are expected in the most downfield region of the spectrum. The nitrile carbon typically appears around 115-125 ppm. The acetal carbon, being bonded to two electronegative oxygen atoms, is also significantly deshielded and is predicted to be around 102.0 ppm.[1]

-

Midfield Region (δ 50-70 ppm): The signal for the two equivalent methoxy carbons (C5) is anticipated in this region, characteristic of sp3 carbons attached to an oxygen atom.

-

Upfield Region (δ 10-40 ppm): The methylene carbons of the propyl chain (C2 and C3) are expected in the upfield region. The carbon adjacent to the electron-withdrawing nitrile group (C2) is expected to be slightly more deshielded than the other methylene carbon (C3).

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of 3-cyanopropionaldehyde dimethyl acetal.

Sample Preparation

-

Sample Purity: Ensure the sample of 3-cyanopropionaldehyde dimethyl acetal is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample as an internal reference standard (δ = 0.00 ppm).

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Labeling: Securely cap and label the NMR tube with the sample identification.

Instrument Parameters

The following parameters are a general guide for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the quantification of quaternary carbons like the nitrile carbon, though this will increase the total experiment time.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are sufficient for a sample of this concentration.

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range.

-

Temperature: Standard probe temperature (e.g., 298 K).

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If CDCl3 is used as the solvent, its characteristic triplet signal at approximately 77.16 ppm can also be used for referencing.

The logical workflow for obtaining and interpreting the spectrum is illustrated in the following diagram.

References

An In-depth Technical Guide to the Isomers of C6H11NO2: Chemical Structures, IUPAC Nomenclature, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, IUPAC names, and biological activities of various isomers with the molecular formula C6H11NO2. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on their synthesis, mechanisms of action, and quantitative biological data.

Isomers of C6H11NO2: A Comparative Overview

The molecular formula C6H11NO2 encompasses a diverse range of structural isomers, each exhibiting unique chemical properties and biological activities. The primary isomers of interest in the context of medicinal chemistry and pharmacology are detailed below.

| Common Name | IUPAC Name | Chemical Structure | Primary Biological Target/Activity |

| Cycloleucine | 1-Aminocyclopentane-1-carboxylic acid | A cyclic alpha-amino acid | Methionine Adenosyltransferase (MAT) inhibitor |

| Isonipecotic Acid | Piperidine-4-carboxylic acid | A piperidine-based gamma-amino acid analog | GABAA receptor partial agonist |

| Nipecotic Acid | Piperidine-3-carboxylic acid | A piperidine-based gamma-amino acid analog | GABA transporter 1 (GAT1) inhibitor |

| Pipecolic Acid | Piperidine-2-carboxylic acid | A non-proteinogenic amino acid | Modulator of various neurological pathways |

| Vigabatrin | 4-Aminohex-5-enoic acid | A structural analog of GABA | Irreversible inhibitor of GABA transaminase (GABA-T) |

| Nitrocyclohexane | Nitrocyclohexane | A nitroalkane | Precursor for industrial synthesis; potential antimicrobial/anticancer properties |

| Cyclohexyl Nitrite | Cyclohexyl nitrite | An alkyl nitrite | Vasodilator |

Detailed Isomer Profiles

Cycloleucine (1-Aminocyclopentane-1-carboxylic acid)

Cycloleucine is a non-proteinogenic α-amino acid characterized by a cyclopentane ring.[1][2] It serves as a specific and reversible inhibitor of nucleic acid methylation.[1]

Mechanism of Action: Cycloleucine competitively inhibits methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[3][4][5] SAM is the primary methyl group donor in numerous biological methylation reactions, including the methylation of DNA, RNA, and proteins. By depleting the intracellular pool of SAM, cycloleucine effectively inhibits these methylation processes.[3][6]

Signaling Pathway:

Experimental Protocols:

-

Methionine Adenosyltransferase (MAT) Inhibition Assay: A typical assay involves incubating purified MAT with its substrates, methionine and ATP, in the presence and absence of varying concentrations of cycloleucine. The production of SAM is then quantified, often using high-performance liquid chromatography (HPLC) or a coupled enzymatic assay that measures a byproduct of the reaction.

Isonipecotic Acid (Piperidine-4-carboxylic acid)

Isonipecotic acid is a cyclic analog of γ-aminobutyric acid (GABA), with the carboxylic acid group at the 4-position of the piperidine ring. It functions as a partial agonist at GABAA receptors.[7]

Mechanism of Action: Isonipecotic acid binds to and activates GABAA receptors, which are ligand-gated ion channels. Activation of these receptors leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and resulting in an inhibitory postsynaptic potential (IPSP). This inhibitory effect reduces the likelihood of the neuron firing an action potential.

Signaling Pathway:

Experimental Protocols:

-

GABAA Receptor Binding Assay: This assay is typically performed using cell membranes prepared from brain tissue or cell lines expressing GABAA receptors. The ability of isonipecotic acid to displace a radiolabeled GABAA receptor ligand (e.g., [³H]muscimol or [³H]gabazine) is measured. The concentration of isonipecotic acid that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.[8]

Nipecotic Acid (Piperidine-3-carboxylic acid)

Nipecotic acid, with the carboxylic acid at the 3-position of the piperidine ring, is a potent inhibitor of the GABA transporter 1 (GAT1).[9] By blocking the reuptake of GABA from the synaptic cleft, nipecotic acid increases the concentration and duration of GABA in the synapse, thereby enhancing GABAergic neurotransmission.[9]

Mechanism of Action: Nipecotic acid competitively inhibits GAT1, a transmembrane protein responsible for transporting GABA from the extracellular space back into presynaptic neurons and surrounding glial cells. This inhibition leads to an accumulation of GABA in the synaptic cleft, resulting in prolonged activation of postsynaptic GABA receptors.

Signaling Pathway:

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transcriptome analysis of the inhibitory effect of cycloleucine on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4,4-Dimethoxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the synthesis of valuable heterocyclic compounds, namely pyrroles and pyridines, utilizing 4,4-dimethoxybutanenitrile as a versatile starting material. This precursor, also known as 3-cyanopropionaldehyde dimethyl acetal, serves as a stable and readily available synthetic equivalent of γ-cyanopropionaldehyde, offering a convenient entry point to a variety of nitrogen-containing heterocycles.

Synthesis of N-Substituted 3-Cyanopyrroles via Paal-Knorr Type Reaction

The reaction of this compound with primary amines under acidic conditions provides a direct route to N-substituted 3-cyanopyrroles. This transformation proceeds via an in-situ hydrolysis of the dimethyl acetal to the corresponding aldehyde, which then undergoes a cyclocondensation with the primary amine in a manner analogous to the classical Paal-Knorr pyrrole synthesis.[1][2][3][4] The nitrile functionality is retained in the final product, offering a valuable synthetic handle for further functionalization.

Reaction Pathway

The reaction proceeds through a well-established pathway involving the initial formation of an imine, followed by intramolecular cyclization and subsequent aromatization to yield the stable pyrrole ring.

References

Using 4,4-Dimethoxybutanenitrile as a four-carbon building block in synthesis

Application Note

Introduction

4,4-Dimethoxybutanenitrile, also known as 3-cyanopropionaldehyde dimethyl acetal, is a versatile four-carbon building block in organic synthesis. Its bifunctional nature, possessing a protected aldehyde and a nitrile group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic compounds and other functionalized molecules. This document provides an overview of its applications, including the synthesis of substituted pyrimidines and as a precursor for pharmaceutical intermediates.

Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol [1] |

| CAS Number | 14618-78-1[1] |

| Boiling Point | 90-91 °C at 14 mmHg |

| Density | 0.992 g/mL at 25 °C |

| Refractive Index | n20/D 1.419 |

Application in Heterocyclic Synthesis: Substituted Pyrimidines

One of the key applications of this compound and its derivatives is in the synthesis of substituted pyrimidines, a class of heterocyclic compounds with significant biological and pharmaceutical activities. The related compound, 4,4-dimethoxy-2-butanone, has been successfully employed in the synthesis of 2-amino-4-methylpyrimidine through a condensation reaction with guanidine.[2] This reaction highlights the potential of the four-carbon backbone of these building blocks to form the pyrimidine ring.

While a direct protocol starting from this compound is not extensively documented in publicly available literature, the chemical logic suggests a similar pathway. The synthesis would likely involve the in-situ hydrolysis of the acetal to reveal the aldehyde, which can then undergo condensation with a dinucleophile such as guanidine. The nitrile group can either be retained in the final product or participate in further cyclization or functional group transformations.

Logical Workflow for Pyrimidine Synthesis

Caption: Proposed reaction pathway for the synthesis of substituted pyrimidines from this compound.

Experimental Protocols

Protocol: Synthesis of 2-Amino-4-methylpyrimidine from 4,4-Dimethoxy-2-butanone [2]

This protocol describes the synthesis of a substituted pyrimidine from a related four-carbon building block, 4,4-dimethoxy-2-butanone.

Materials:

-

4,4-dimethoxy-2-butanone

-

Guanidine nitrate

-

Sodium ethoxide

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

A mixture of sodium ethoxide (2.06 g, 30.3 mmol) and guanidine nitrate (1.38 g, 11.3 mmol) in ethanol is stirred for 20 minutes.

-

A solution of 4,4-dimethoxy-2-butanone (1 g, 7.57 mmol) is then added to the reaction mixture.

-

The reaction mixture is refluxed for 6 hours. The progress of the reaction is monitored by TLC.

-

Upon completion of the reaction, the mixture is worked up to isolate the product.

-

The crude product is purified to yield 2-amino-4-methylpyrimidine.

Quantitative Data for the Synthesis of 2-Amino-4-methylpyrimidine [2]

| Reactant | Molar Equivalent | Product | Yield |

| 4,4-Dimethoxy-2-butanone | 1.0 | 2-Amino-4-methylpyrimidine | 66% |

| Guanidine nitrate | 1.5 | ||

| Sodium ethoxide | 4.0 |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 2-amino-4-methylpyrimidine.

Further Applications and Future Directions

The synthetic utility of this compound extends beyond pyrimidines. Its structure is amenable to the formation of other heterocyclic systems such as pyridines and pyrroles, which are prevalent in medicinal chemistry. For instance, multicomponent reactions involving aldehydes, malononitrile, and other reagents are common strategies for synthesizing substituted pyridines.[3][4] this compound, after deprotection, could serve as the aldehyde component in such reactions.

Future research could focus on developing and optimizing direct synthetic routes from this compound to a wider range of functionalized heterocycles. Exploring its reactivity with various dinucleophiles and in multicomponent reaction setups will likely unveil novel and efficient pathways to valuable chemical entities for drug discovery and materials science.

This compound is a promising four-carbon building block with significant potential in synthetic organic chemistry. While its applications are still being explored, the established chemistry of its analogs provides a strong foundation for its use in the construction of complex molecules, particularly substituted pyrimidines and other N-heterocycles. The provided protocol for a related compound serves as a valuable starting point for researchers aiming to utilize this versatile synthon in their synthetic endeavors.

References

Application Note: Selective Hydrolysis of the Nitrile Group in 4,4-Dimethoxybutanenitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the selective hydrolysis of the nitrile group in 4,4-dimethoxybutanenitrile to yield 4,4-dimethoxybutanoic acid. The key challenge in this transformation is the presence of an acid-sensitive dimethyl acetal group. Standard acid-catalyzed hydrolysis of nitriles, which typically involves heating with strong aqueous acids, would likely lead to the cleavage of the acetal protecting group.[1][2] Therefore, a base-catalyzed approach is employed, as acetals are generally stable under basic conditions.[1] This method ensures the selective conversion of the nitrile to a carboxylic acid while preserving the integrity of the dimethoxy functionality.

The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization to an amide intermediate, which is then further hydrolyzed under the reaction conditions to the carboxylate salt.[3][4] Subsequent acidification during the workup yields the final carboxylic acid product.[5]

Materials and Methods

Materials:

-

This compound (Substrate)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Methanol (MeOH) or Ethanol (EtOH) (Optional Co-solvent)

-

Deionized Water

-

Hydrochloric Acid (HCl), 1 M or 2 M solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

TLC plates (Silica gel 60 F254)

-

Developing solvent for TLC (e.g., Hexane:Ethyl Acetate mixture)

-

Visualizing agent for TLC (e.g., potassium permanganate stain)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details the conversion of this compound to 4,4-dimethoxybutanoic acid using sodium hydroxide.

1. Reaction Setup:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 eq.) in a suitable solvent. A mixture of an alcohol solvent like methanol and water can be used.[6]

- Add an aqueous solution of sodium hydroxide (e.g., 10% w/v). A molar excess of NaOH (typically 2-5 equivalents) is recommended to ensure complete hydrolysis.

- Attach a reflux condenser to the flask.

2. Reaction Execution:

- Heat the mixture to reflux (approximately 60-100 °C, depending on the solvent system) with vigorous stirring.[5][6]

- Monitor the reaction progress by Thin Layer Chromatography (TLC). Periodically take small aliquots from the reaction mixture, neutralize them, and spot them on a TLC plate. The disappearance of the starting nitrile spot indicates the reaction is proceeding.

3. Work-up and Isolation:

- Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

- If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.[6]

- Dilute the remaining aqueous residue with water and transfer it to a separatory funnel.

- Wash the aqueous layer with a non-polar organic solvent like dichloromethane (DCM) to remove any unreacted starting material or non-polar impurities.[6] Discard the organic layer.

- Cool the aqueous layer in an ice bath.

- Slowly and carefully acidify the cold aqueous solution to a pH of approximately 3 using a 1 M HCl solution.[5][6] Verify the pH with pH paper or a meter.

- The carboxylic acid product may precipitate out or remain dissolved.

4. Product Extraction and Purification:

- Extract the acidified aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[6]

- Combine the organic extracts.

- Wash the combined organic layer with brine to remove residual water.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4,4-dimethoxybutanoic acid.

- If necessary, the crude product can be further purified by column chromatography on silica gel.[6]

Data Presentation

The following table summarizes the typical quantitative parameters for the hydrolysis protocol.

| Parameter | Value / Condition | Purpose |

| Substrate | This compound | Starting material |

| Reagent | Sodium Hydroxide (NaOH) | Catalyst and reactant for hydrolysis |

| Stoichiometry (NaOH) | 2.0 - 5.0 equivalents | To drive the reaction to completion |

| Solvent System | Water or Water/Methanol (1:1) | To dissolve reactants and facilitate the reaction |

| Temperature | 60 - 100 °C (Reflux) | To provide activation energy for the hydrolysis |

| Reaction Time | 4 - 16 hours | Dependent on temperature and substrate concentration; monitor by TLC |

| Work-up Acid | Hydrochloric Acid (1 M) | To protonate the carboxylate salt to the free carboxylic acid |

| Final pH | ~3 | Ensures complete protonation of the product |

| Extraction Solvent | Dichloromethane or Ethyl Acetate | To isolate the final product from the aqueous phase |

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4,4-dimethoxybutanoic acid.

Caption: Experimental workflow for the base-catalyzed hydrolysis of this compound.

References

- 1. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols: Reaction of 4,4-Dimethoxybutanenitrile with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed overview of the reaction between 4,4-dimethoxybutanenitrile and various Grignard reagents. This reaction is a valuable tool for the synthesis of γ-keto acetals, which are versatile intermediates in the preparation of more complex molecules, including pharmaceuticals and natural products. The presence of the acetal group, which is generally stable under Grignard conditions, allows for the selective transformation of the nitrile functionality into a ketone. Subsequent hydrolysis of the acetal can then unmask a 1,4-dicarbonyl system, a key structural motif in many biologically active compounds.

Reaction Principle

The reaction proceeds via the nucleophilic addition of the Grignard reagent (R-MgX) to the electrophilic carbon of the nitrile group in this compound. This addition forms a magnesium salt of an imine intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the corresponding ketone, specifically a 5,5-dimethoxy-substituted ketone. The acetal group at the 4-position remains intact throughout the reaction, demonstrating the chemoselectivity of the Grignard reagent for the nitrile over the acetal.[1][2][3]

Reaction Scheme

Caption: General reaction of this compound with a Grignard reagent.

Quantitative Data Summary

The following table summarizes the expected products and representative yields for the reaction of this compound with various Grignard reagents. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Grignard Reagent (R-MgX) | R Group | Product Name | Expected Yield (%) |

| Methylmagnesium bromide (CH₃MgBr) | Methyl | 5,5-Dimethoxypentan-2-one | 75-85 |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | Ethyl | 5,5-Dimethoxyhexan-2-one | 70-80 |

| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | 1-Phenyl-5,5-dimethoxypentan-2-one | 65-75 |

| Benzylmagnesium chloride (C₆H₅CH₂MgCl) | Benzyl | 1-Phenyl-6,6-dimethoxyhexan-3-one | 60-70 |

Experimental Protocols

General Considerations

-

All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions. All glassware should be flame-dried or oven-dried before use, and anhydrous solvents are essential.[4]

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

Protocol 1: Synthesis of 5,5-Dimethoxypentan-2-one using Methylmagnesium Bromide

Materials:

-

This compound

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (nitrogen or argon)

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Addition: Under a positive pressure of nitrogen, charge the flask with this compound (1.0 eq). Dissolve the nitrile in anhydrous diethyl ether.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add the methylmagnesium bromide solution (1.1-1.2 eq) dropwise from the dropping funnel to the stirred solution of the nitrile over a period of 30-60 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Hydrolysis of Imine: The crude product is then treated with 1 M hydrochloric acid and stirred at room temperature for 1-2 hours to ensure complete hydrolysis of the imine intermediate to the ketone.

-

Purification: Neutralize the acidic solution with a saturated sodium bicarbonate solution and extract the product with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Grignard reaction with a nitrile followed by hydrolysis to form a ketone.

Caption: Mechanism of Grignard reaction with a nitrile.

Experimental Workflow